molecular formula C8H7N3O B1205228 Imidazo[1,2-a]pyridine-3-carboxamide CAS No. 6188-45-0

Imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B1205228
CAS No.: 6188-45-0
M. Wt: 161.16 g/mol
InChI Key: ZMBYQTGAXZOMOO-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is part of the imidazopyridine family, known for its broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-3-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach involves the use of multicomponent reactions where aryl ketones, 2-amino-N-heterocycles, and dimethyl sulfoxide are reacted in the presence of potassium persulfate and iodine .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as oxidative coupling and tandem reactions. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Imidazo[1,2-a]pyridine-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Imidazo[1,5-a]pyridine
  • Imidazo[4,5-b]pyridine
  • Imidazo[4,5-c]pyridine

Comparison: Imidazo[1,2-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazopyridine derivatives. For example, while imidazo[1,5-a]pyridine derivatives are known for their luminescent properties, this compound is primarily recognized for its antimicrobial and anticancer activities .

Properties

IUPAC Name

imidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBYQTGAXZOMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210869
Record name Imidazo(1,2-a)pyridine, 3-carbamoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6188-45-0
Record name Imidazo(1,2-a)pyridine, 3-carbamoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006188450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo(1,2-a)pyridine, 3-carbamoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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